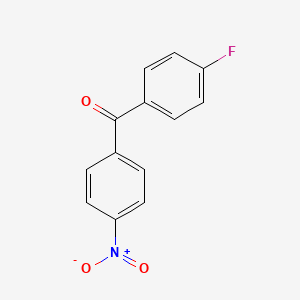

4-Fluoro-4'-nitrobenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141018. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDAYOOBGHYICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176358 | |

| Record name | Methanone, (4-fluorophenyl)(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2195-47-3 | |

| Record name | 4-Fluoro-4'-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002195473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2195-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (4-fluorophenyl)(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2195-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-4′-nitrobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4L8FX8EU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of 4-Fluoro-4'-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structure, properties, synthesis, and applications of 4-Fluoro-4'-nitrobenzophenone, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to support your research and development endeavors.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 2195-47-3, is a diaryl ketone featuring a fluorinated phenyl group and a nitrated phenyl group linked by a carbonyl bridge.[1] This unique arrangement of functional groups imparts specific electronic and steric characteristics that are pivotal to its reactivity and utility.

Core Chemical Structure

The molecule's systematic IUPAC name is (4-fluorophenyl)(4-nitrophenyl)methanone. Its chemical formula is C₁₃H₈FNO₃, and it has a molecular weight of approximately 245.21 g/mol .[1]

The core structure consists of three key components:

-

A 4-fluorophenyl ring: The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This substitution influences the electron density of the aromatic ring and the reactivity of the adjacent carbonyl group.

-

A 4-nitrophenyl ring: The nitro group is a powerful electron-withdrawing group, both inductively (-I) and mesomerically (-M). This deactivates the phenyl ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

-

A carbonyl bridge: The ketone functional group acts as a rigid linker between the two aromatic rings and is a key site for chemical transformations.

Below is a 2D representation of the this compound structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2195-47-3 | |

| Molecular Formula | C₁₃H₈FNO₃ | [1] |

| Molecular Weight | 245.21 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 83-86 °C | [3] |

| Boiling Point | 87-89 °C | |

| Purity | Typically ≥98% | [2] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.5 ppm). Due to the dissymmetry of the molecule, the protons on each aromatic ring will exhibit distinct chemical shifts and coupling patterns. The protons on the fluorinated ring will show coupling to the fluorine atom. The protons on the nitrated ring will be shifted downfield due to the strong electron-withdrawing effect of the nitro group. For instance, in related nitroaromatic compounds, protons ortho to the nitro group can appear as low as 8.2-8.3 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms. The carbonyl carbon will have a characteristic downfield chemical shift (typically in the range of 190-200 ppm). The carbon atoms attached to the fluorine and nitro groups will also show characteristic shifts, and the carbon of the C-F bond will exhibit a large one-bond coupling constant (¹JCF). In related fluoronitrobenzene compounds, the carbon directly attached to the fluorine atom can show a chemical shift around 165 ppm with a large C-F coupling constant.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups:

-

C=O stretch: A strong absorption band is expected in the region of 1650-1670 cm⁻¹, characteristic of a diaryl ketone.

-

NO₂ stretches: Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹.

-

C-F stretch: A strong absorption band in the region of 1200-1250 cm⁻¹ is indicative of the C-F bond.

-

Aromatic C-H and C=C stretches: Multiple bands will be present in the regions of 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C).

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of approximately 245. The fragmentation pattern would likely involve cleavage at the carbonyl group, leading to the formation of benzoyl-type cations. Common fragments would include the 4-fluorobenzoyl cation (m/z 123) and the 4-nitrobenzoyl cation (m/z 150). Further fragmentation of these ions would also be observed. Predicted mass spectrometry data for various adducts is available in public databases.[6]

Synthesis of this compound

The synthesis of unsymmetrical diaryl ketones like this compound can be achieved through several synthetic routes. One of the most common and versatile methods is the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound with an organohalide. For the synthesis of this compound, this can be achieved by coupling a 4-fluorophenylboronic acid with a 4-nitrobenzoyl halide (e.g., chloride or bromide), or vice versa.

A general experimental protocol is as follows:

Reaction Scheme:

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Fluoronitrobenzene(350-46-9) 13C NMR [m.chemicalbook.com]

- 6. PubChemLite - this compound (C13H8FNO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 4-Fluoro-4'-nitrobenzophenone: Properties, Synthesis, and Applications in Modern Chemistry

This guide provides an in-depth exploration of 4-Fluoro-4'-nitrobenzophenone, a versatile chemical intermediate. We will delve into its core chemical properties, established synthetic protocols, and its significant role as a building block in the development of pharmaceuticals and advanced materials. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who require a technical understanding of this compound's reactivity and utility.

Core Physicochemical and Structural Characteristics

This compound (CAS No. 2195-47-3) is a diaryl ketone featuring a benzophenone core functionalized with a fluorine atom on one phenyl ring and a nitro group on the other, both at the para (4 and 4') positions.[1][2] This specific arrangement of functional groups dictates its chemical behavior and establishes its utility in organic synthesis. The fluorine atom and the potent electron-withdrawing nitro group create distinct electronic environments on the two aromatic rings, which is fundamental to its reactivity.[3][4]

The molecule is achiral and possesses a molecular formula of C₁₃H₈FNO₃.[5] It typically appears as a yellow crystalline solid.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2195-47-3 | [1][2] |

| Molecular Formula | C₁₃H₈FNO₃ | [2][5] |

| Molecular Weight | 245.21 g/mol | [2][6] |

| Melting Point | 87-89 °C | [1][7] |

| Boiling Point | 87-89 °C (Note: This is likely a distillation range under vacuum, not atmospheric boiling point) | [1] |

| IUPAC Name | (4-fluorophenyl)(4-nitrophenyl)methanone | [1][8] |

| InChI Key | ICDAYOOBGHYICW-UHFFFAOYSA-N | [1][6] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization of this compound is essential for its use in synthesis. Spectroscopic methods provide the necessary confirmation of its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the fluoro-substituted ring and the nitro-substituted ring will appear as separate doublet of doublets systems due to their different electronic environments.

-

¹³C NMR : The carbon NMR spectrum provides detailed information about the carbon skeleton.[6] The carbonyl carbon will exhibit a characteristic downfield shift. The carbons attached to the fluorine and nitro groups, as well as the other aromatic carbons, will have distinct chemical shifts that can be assigned based on established correlation tables.[6]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to its key functional groups. A prominent peak for the carbonyl (C=O) stretch is expected. Additionally, characteristic peaks for the C-F bond and the symmetric and asymmetric stretches of the nitro (NO₂) group will be present, confirming the compound's identity.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials and the desired scale.

Common Synthetic Pathways

-

Friedel-Crafts Acylation : This is a classic method for forming the benzophenone core. It can involve the reaction of 4-fluorobenzoyl chloride with nitrobenzene or 4-nitrobenzoyl chloride with fluorobenzene, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][9] The regioselectivity of the acylation is directed by the existing substituents.

-

Suzuki Coupling : A more modern approach involves the palladium-catalyzed cross-coupling of a 4-fluorophenylboronic acid with a 4-nitrobenzoyl halide (or vice-versa).[2] This method offers high yields and functional group tolerance. A base, such as sodium hydroxide, is required to facilitate the catalytic cycle.[2]

Caption: Suzuki coupling workflow for synthesis.

Core Reactivity Principles

The reactivity of this compound is dominated by its two key functional groups:

-

Nucleophilic Aromatic Substitution (SNAr) : The powerful electron-withdrawing effect of the para-nitro group makes the fluorine-bearing ring highly electrophilic. This "activates" the fluorine atom, making it an excellent leaving group in SNAr reactions.[4] This is arguably the most important aspect of its chemistry, allowing for the facile introduction of various nucleophiles (amines, alcohols, thiols) at the 4-position, which is a cornerstone of its use in building complex molecules.[4][10]

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amine (aniline derivative) using a variety of standard reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or sodium hydrosulfite.[3] This transformation is critical as it introduces a nucleophilic amino group, which can then be used in subsequent reactions like amide bond formation or further coupling reactions.

Experimental Protocol: Suzuki Coupling Synthesis

This protocol describes a general procedure for the synthesis of this compound via a Suzuki coupling reaction.[2]

Materials:

-

4-Fluorophenylboronic acid (1.0 mmol)

-

4-Nitrobenzoyl chloride (1.0 mmol)

-

Sodium Hydroxide (NaOH) (4.0 mmol)

-

Toluene (5.0 mL)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: n-hexane/ethyl acetate mixture (e.g., 9:1 or 8:2)

Procedure:

-

Reaction Setup : Charge an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser with 4-fluorophenylboronic acid (1.0 mmol), 4-nitrobenzoyl chloride (1.0 mmol), and sodium hydroxide (4 mmol).

-

Solvent Addition : Add 5.0 mL of toluene to the flask.

-

Heating : Immerse the flask in an oil bath preheated to 100 °C and stir the mixture vigorously.

-

Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed (typically 2 hours).[2]

-

Quenching and Extraction : After completion, cool the reaction mixture to room temperature and add 10.0 mL of water. Extract the aqueous layer with diethyl ether (3 x 5.0 mL).[2]

-

Drying and Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude product by silica gel column chromatography using an n-hexane/ethyl acetate eluent system to afford the pure this compound.[2]

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable precursor in several fields, most notably in medicinal chemistry and materials science.

Keystone Intermediate in Pharmaceutical Synthesis

The compound is a pivotal building block for constructing complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).[4] Its primary utility lies in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[11]

The general strategy involves two key steps:

-

SNAr Reaction : The activated fluorine is displaced by a nitrogen-containing nucleophile (e.g., an aniline or a heterocyclic amine), which often serves as the "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of a target kinase.[4][11]

-

Nitro Reduction : The nitro group is then reduced to a primary amine. This newly formed amine provides a handle for further derivatization, allowing for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Synthetic workflow for kinase inhibitors.

This two-step sequence provides a powerful and versatile method for generating libraries of highly functionalized compounds for drug discovery programs.[4]

Precursor in Materials Science

The benzophenone core is a well-known chromophore and photosensitizer.[12][13] Derivatives like this compound are explored as building blocks for advanced materials:

-

High-Performance Polymers : Benzophenone-containing structures are used to synthesize aromatic polyether ketones (PEEK), which are high-performance thermoplastics known for their thermal stability and chemical resistance.[14] While 4,4'-difluorobenzophenone is a more direct precursor, related nitro-functionalized monomers can be used to introduce specific properties.

-

Photosensitive Agents and Photocatalysts : The inherent photosensitivity of the benzophenone moiety means that its derivatives can be used as photocatalysts or photoinitiators in polymerization reactions.[12][15] The electronic properties can be fine-tuned by the fluoro and nitro substituents.

Safety and Handling

This compound is associated with specific hazard warnings. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][8]

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[8]

-

Avoid breathing dust, fumes, or vapors.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the orthogonal reactivity of its fluoro and nitro functional groups. Its predictable behavior in nucleophilic aromatic substitution and nitro group reduction reactions has made it an indispensable tool for medicinal chemists, particularly in the synthesis of kinase inhibitors for oncology. Furthermore, its benzophenone core suggests potential applications in the field of materials science. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel drugs and materials.

References

- This compound | 2195-47-3 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- This compound synthesis - chemicalbook. (n.d.). ChemicalBook.

- CAS 31431-16-0 4-Chloro-4'-fluoro-3-nitrobenzophenone - Alfa Chemistry. (n.d.). Alfa Chemistry.

- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.

- This compound (C13H8FNO3) - PubChemLite. (n.d.). PubChemLite.

- 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.

- This compound | CAS No.2195-47-3 Synthetic Routes - Guidechem. (n.d.). Guidechem.

- This compound | 2195-47-3 - ChemicalBook. (n.d.). ChemicalBook.

- Buy this compound | 2195-47-3 - Smolecule. (2023, August 15). Smolecule.

- This compound - gsrs. (n.d.). GSRS.

- 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem. (n.d.). PubChem.

- The Chemical Significance of CAS 345-89-1: A Deep Dive into 4-Fluoro-4'-methoxybenzophenone. (2026, January 1). Ningbo Inno Pharmchem Co.,Ltd.

- Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis - Benchchem. (n.d.). BenchChem.

- Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery - Benchchem. (n.d.). BenchChem.

- US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents. (n.d.). Google Patents.

- US4483986A - 4-Nitrobenzophenone compounds - Google Patents. (n.d.). Google Patents.

- This compound - Oakwood Chemical. (n.d.). Oakwood Chemical.

- 2195-47-3 Cas No. | this compound - Apollo Scientific. (n.d.). Apollo Scientific.

- 4-Fluoro-4′-methoxybenzophenone | CAS 345-89-1 - Ossila. (n.d.). Ossila.

- 4-Fluoro-4'-hydroxybenzophenone - Chem-Impex. (n.d.). Chem-Impex.

- Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution - Benchchem. (n.d.). BenchChem.

- CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica. (n.d.). CymitQuimica.

- 4-Fluoronitrobenzene - Wikipedia. (n.d.). Wikipedia.

- This compound | 2195-47-3 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PubMed Central. (2023, August 4). PubMed Central.

- 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). CDH Fine Chemical.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Buy this compound | 2195-47-3 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. 2195-47-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound | 2195-47-3 [sigmaaldrich.com]

- 9. US4483986A - 4-Nitrobenzophenone compounds - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]

- 14. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 15. ossila.com [ossila.com]

Synthesis of 4-Fluoro-4'-nitrobenzophenone: A Mechanistic and Practical Guide

Executive Summary: This guide provides a comprehensive technical overview for the synthesis of 4-Fluoro-4'-nitrobenzophenone, a key intermediate in medicinal chemistry and materials science. The core of this synthesis is the Friedel-Crafts acylation of fluorobenzene with 4-nitrobenzoyl chloride, catalyzed by anhydrous aluminum chloride. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, process optimization insights, and essential safety considerations, tailored for researchers and drug development professionals.

Section 1: Introduction and Significance

This compound (C₁₃H₈FNO₃, MW: 245.21 g/mol ) is a diaryl ketone derivative whose structural motifs are of significant interest in the development of novel therapeutic agents and advanced polymers.[1][2] The electron-withdrawing nitro group and the electronegative fluorine atom impart unique electronic properties to the molecule, making it a versatile building block. The most direct and widely employed method for its synthesis is the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation.[3][4] This guide focuses on providing a robust and reproducible protocol for this important transformation.

Section 2: The Underlying Chemistry: A Mechanistic Deep Dive

The synthesis proceeds via the Friedel-Crafts acylation, a classic carbon-carbon bond-forming reaction.[3][5] The mechanism involves the generation of a potent electrophile, an acylium ion, which then attacks the electron-rich fluorobenzene ring.

The key mechanistic steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of 4-nitrobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized 4-nitrobenzoyl acylium ion and the tetrachloroaluminate anion (AlCl₄⁻).[3][6][7] The anhydrous nature of the AlCl₃ is critical; any moisture would hydrolyze the catalyst, rendering it inactive.[6][8][9]

-

Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[3][5] This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium or sigma complex.[3] Fluorine is an ortho-, para-directing deactivator; however, the acylation occurs predominantly at the para-position due to reduced steric hindrance compared to the ortho-positions.

-

Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[3][10] This step restores the aromaticity of the ring, yielding the this compound product and regenerating the AlCl₃ catalyst.

-

Product-Catalyst Complexation: The product, a ketone, is a moderate Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[10] This complexation is generally irreversible under the reaction conditions, necessitating the use of at least a stoichiometric amount of the catalyst. The complex is subsequently hydrolyzed during the aqueous workup to release the final product.[3][10]

3.3: Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reagent Charging: In the fume hood, charge the flask with anhydrous aluminum chloride (8.00 g, 60.0 mmol) and 50 mL of dichloromethane (DCM). Begin stirring and cool the suspension to 0°C using an ice-water bath. [11]3. Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (10.21 g, 55.0 mmol) in 25 mL of DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C. The reaction is exothermic. [11]4. Fluorobenzene Addition: Add fluorobenzene (4.62 mL, 50.0 mmol) to the dropping funnel with 25 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C. [3]5. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Cool the reaction mixture back to 0°C. In a separate beaker, prepare a mixture of ~100 g of crushed ice and 15 mL of concentrated hydrochloric acid. Very slowly and cautiously, pour the reaction mixture into the ice/HCl mixture with vigorous stirring. [3][11]This will quench the reaction and decompose the aluminum chloride complexes.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 30 mL portions of DCM. [11]8. Washing: Combine all organic layers. Wash successively with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude solid product.

3.4: Purification

The most common method for purifying the crude product is recrystallization. [12][13]

-

Dissolve the crude solid in a minimum amount of boiling ethanol in an Erlenmeyer flask. [14]2. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it. [13]3. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. [12][13]4. Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol. [13]5. Dry the crystals in a vacuum oven. The expected product is a pale yellow solid. A typical yield is in the range of 80-90%.

Section 4: Safety Protocol and Waste Management

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times. [15]* Reagent Handling:

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. [9][16]Handle in a fume hood and avoid contact with skin and moisture. [9][15]In case of fire, use a Class D extinguisher or dry sand; do not use water. [9] * 4-Nitrobenzoyl Chloride: Corrosive and a lachrymator (causes tearing). [3][17]It is moisture-sensitive and reacts with water. [17][18]Handle with care in a fume hood, avoiding inhalation of dust and contact with skin. [17][18] * Dichloromethane (DCM): A volatile and potentially harmful solvent. All operations should be conducted in a well-ventilated fume hood. [3]* Waste Disposal: Aqueous acidic and basic washes should be neutralized before disposal. Organic waste containing dichloromethane should be collected in a designated halogenated waste container. Follow all local and institutional guidelines for chemical waste disposal.

-

Section 5: Conclusion

The Friedel-Crafts acylation of fluorobenzene with 4-nitrobenzoyl chloride is an efficient and reliable method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture and management of temperature, is paramount for achieving high yields and purity. The protocol described herein provides a solid foundation for researchers requiring this valuable chemical intermediate for further synthetic applications.

References

-

What is the role of AlCl3 in the Friedal Craft acylation reaction? - Quora. (2018-03-29). Available at: [Link]

-

What is the role of anhydrous aluminum chloride in a friedel craft reaction? - Quora. (2017-12-05). Available at: [Link]

-

Friedel–Crafts reaction - Wikipedia. Available at: [Link]

-

Friedel-Crafts acylation (video) - Khan Academy. Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018-05-17). Available at: [Link]

-

Safety Data Sheet: Aluminium chloride - Carl ROTH. Available at: [Link]

-

SAFETY DATA SHEET - Lab Alley. (2025-07-02). Available at: [Link]

-

Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety - Princeton University. Available at: [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

-

How To: Purify by Crystallization - University of Rochester. Available at: [Link]

-

This compound - GSRS. Available at: [Link]

-

4-Fluoronitrobenzene - Wikipedia. Available at: [Link]

- The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry.

- US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents.

-

This compound - Oakwood Chemical. Available at: [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025-02-16). Available at: [Link]

-

Purification by Recrystallization - CUNY Baruch College. Available at: [Link]

-

Experiment 14: Friedel-Crafts Acylation - YouTube. (2011-08-02). Available at: [Link]

-

Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd. Available at: [Link]

-

Process for the preparation of 4-hydroxybenzophenones - European Patent Office - EP 0128693 A2. Available at: [Link]

- CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. quora.com [quora.com]

- 7. Khan Academy [khanacademy.org]

- 8. quora.com [quora.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. websites.umich.edu [websites.umich.edu]

- 12. researchgate.net [researchgate.net]

- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. carlroth.com [carlroth.com]

- 16. media.laballey.com [media.laballey.com]

- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Fried-Crafts Acylation of Benzophenone Derivatives

This guide provides an in-depth exploration of the Friedel-Crafts acylation reaction, a cornerstone of organic synthesis, with a specific focus on its application in the preparation of benzophenone derivatives. These derivatives are crucial structural motifs in numerous biologically active compounds, photoinitiators, and UV stabilizers.[1] This document will delve into the mechanistic underpinnings of the reaction, critical experimental parameters, a detailed protocol, and troubleshooting strategies, tailored for researchers, scientists, and professionals in drug development.

Foundational Principles: The Electrophilic Aromatic Substitution Mechanism

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The overall transformation involves the introduction of an acyl group (R-C=O) onto an aromatic ring. In the context of benzophenone synthesis, this typically involves the reaction of a substituted or unsubstituted benzene with a benzoyl chloride derivative in the presence of a Lewis acid catalyst.[3]

The reaction proceeds through a well-established multi-step mechanism:

-

Generation of the Acylium Ion: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride. This polarization weakens the carbon-halogen bond, leading to its cleavage and the formation of a highly electrophilic acylium ion (R-C≡O⁺), which is stabilized by resonance.[1][4][5]

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][6]

-

Rearomatization: A weak base, typically the [AlCl₄]⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring, yielding the final benzophenone derivative and regenerating the Lewis acid catalyst.[1][4]

A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product. The electron-withdrawing carbonyl group makes the product less reactive than the starting aromatic compound, thus preventing polysubstitution reactions.[1][5]

Caption: Mechanism of Friedel-Crafts Acylation.

Critical Experimental Parameters: A Scientist's Guide to Optimization

The success and efficiency of a Friedel-Crafts acylation reaction are highly dependent on the careful selection and control of several key parameters.

| Parameter | Key Considerations | Examples & Insights |

| Aromatic Substrate | The nucleophilicity of the aromatic ring is paramount. Electron-donating groups (EDGs) activate the ring, facilitating the reaction, while electron-withdrawing groups (EWGs) deactivate it.[7] Highly deactivated rings may not react under standard conditions.[8] | Toluene and anisole are more reactive than benzene. Nitrobenzene is generally unreactive. The position of substitution is directed by the existing groups (ortho/para for EDGs, meta for EWGs).[7] |

| Acylating Agent | Acyl chlorides are the most common and reactive agents. Acid anhydrides can also be used, sometimes with a milder catalyst.[4][9] | Benzoyl chloride is the standard for unsubstituted benzophenone. Substituted benzoyl chlorides are used for derivative synthesis. Acetic anhydride can be used for acetophenone synthesis. |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) is the most widely used and powerful catalyst. However, a stoichiometric amount is often required as it complexes with the product ketone.[10] Milder catalysts like FeCl₃, ZnCl₂, or triflates can be used for activated substrates.[9][11] | Anhydrous conditions are critical as Lewis acids are highly moisture-sensitive.[7] The choice of catalyst can influence regioselectivity and yield. Iron(III) chloride hexahydrate has been shown to be an effective catalyst in some systems.[12] |

| Solvent | The choice of solvent can significantly impact reaction rate and product distribution. Non-polar solvents like dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are common.[13] For less reactive substrates, polar solvents like nitrobenzene can be used, although they can also participate in the reaction.[13] Solvent-free conditions are also being explored for greener synthesis.[14] | The solubility of the intermediate complexes can influence the outcome. In some cases, the product-catalyst complex may precipitate, driving the reaction forward.[13] Ionic liquids have emerged as promising alternative solvents and catalysts.[15][16][17] |

| Temperature | Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature or with gentle heating.[18] Higher temperatures may be necessary for deactivated substrates but can also lead to side reactions.[11] | Careful temperature control is crucial for selectivity and to minimize byproduct formation. |

Step-by-Step Experimental Protocol: Synthesis of 4-Methylbenzophenone

This protocol outlines a representative procedure for the synthesis of 4-methylbenzophenone via the Friedel-Crafts acylation of toluene with benzoyl chloride.

Materials:

-

Anhydrous Toluene

-

Benzoyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

Initial Charging: Add anhydrous toluene (1.2 equivalents) and anhydrous dichloromethane to the flask. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution. The addition is exothermic, so maintain the temperature below 10 °C.

-

Acylating Agent Addition: Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and dissolve the inorganic salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine the organic extracts.

-

Neutralization and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.[18][19]

Caption: Experimental workflow for benzophenone synthesis.

Navigating Challenges: Side Reactions and Troubleshooting

While robust, the Friedel-Crafts acylation is not without its potential pitfalls. Understanding these can be key to a successful synthesis.

-

Substrate Limitations: The reaction is generally not suitable for aromatic rings containing strongly deactivating groups (e.g., -NO₂, -NR₃⁺) or basic amino groups, which can form unreactive complexes with the Lewis acid catalyst.[4][20]

-

Catalyst Deactivation: The presence of moisture will rapidly deactivate the Lewis acid catalyst, halting the reaction. Strict anhydrous conditions are essential.

-

Rearrangements: While the acylium ion itself is stable and does not rearrange, the starting aromatic substrate or acylating agent could potentially undergo isomerization under the reaction conditions, although this is less common than in Friedel-Crafts alkylations.[5]

-

Regioselectivity Issues: For substituted benzenes, a mixture of ortho, meta, and para isomers can be formed. The product ratio is influenced by steric hindrance and the electronic nature of the substituent. For instance, the benzoylation of chlorobenzene yields a mixture of ortho, meta, and para isomers, with the para product being predominant.[21]

-

Complexation of Product: The ketone product forms a stable complex with the Lewis acid, necessitating the use of stoichiometric amounts of the catalyst.[10] This also means the catalyst is not truly regenerated in the catalytic cycle and is consumed during the reaction.

The Evolving Landscape: Modern and "Greener" Approaches

In response to the environmental and economic drawbacks of traditional Friedel-Crafts acylation, significant research has been directed towards developing more sustainable methodologies.

-

Catalytic Systems: Efforts to move from stoichiometric to catalytic amounts of Lewis acids are ongoing. Milder catalysts like lanthanide triflates and hafnium triflates have shown promise, especially for activated arenes.[9]

-

Green Solvents: The use of ionic liquids as both catalysts and solvents offers advantages in terms of catalyst recycling and reduced volatile organic compound (VOC) emissions.[15][16][17]

-

Solvent-Free Reactions: Performing the reaction under solvent-free conditions, often with microwave irradiation, can lead to shorter reaction times and higher yields, representing a significant step towards greener chemistry.[9][14]

-

Alternative Acylating Agents: The direct use of carboxylic acids as acylating agents, activated by reagents like methanesulfonic anhydride, provides a metal- and halogen-free alternative with minimal waste.[22]

Conclusion

The Friedel-Crafts acylation remains a powerful and versatile tool for the synthesis of benzophenone derivatives, which are integral to various fields, including medicinal chemistry.[23] A thorough understanding of the reaction mechanism, careful optimization of experimental parameters, and an awareness of potential side reactions are crucial for achieving high yields and purity. The ongoing development of greener and more catalytic approaches promises to enhance the utility and sustainability of this classic transformation for future applications in research and industry.[24][25][26]

References

- Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation - Benchchem. (n.d.). BenchChem.

- Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone - Benchchem. (n.d.). BenchChem.

- Synthesis of benzophenone. (n.d.). ECHEMI.

- friedel-crafts acylation of benzene. (n.d.). Chemguide.

- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021, May 26). International Journal of Advanced Chemistry Research.

- Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. (2025, October 18). Organic Letters - ACS Publications.

- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2023, February 23). Beilstein Journal of Organic Chemistry.

- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (n.d.). Beilstein Journal of Organic Chemistry.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC - NIH.

- Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. (2025, August 5). ResearchGate.

- Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. (2024, July 15). Pearson.

- Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. (n.d.). University of Delaware.

- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.

- Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. (2025, May 22). JoVE.

- Friedel–Crafts reaction. (n.d.). Wikipedia.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.

- Friedel-Crafts Acylation. (n.d.). Chemistry Steps.

- The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. (n.d.). ResearchGate.

- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.

- name the compounds which are used for the preparation of Benzophenone by Friedel-craft acylation reaction. (2020, December 6). Brainly.in.

- Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. (n.d.). ResearchGate.

- Search Results. (n.d.). Beilstein Journals.

- How to prepare benzophenone from benzene. (2014, April 15). Quora.

- Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids. (n.d.). ResearchGate.

- benzophenone. (n.d.). Organic Syntheses Procedure.

- Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. (n.d.). Routledge.

- Advances in Friedel-Crafts Acylation Reactions | Catalytic and Green P. (2009, December 3). Taylor & Francis.

- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). MDPI.

- Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. (2009, December 4). Google Books.

- Solvent Effects in Friedel–Crafts Reaction. (2019, December 24). Chemistry Stack Exchange.

- Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015, January 19). International Journal of Chemical Studies.

- “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (n.d.). Organic Letters - ACS Publications.

- Method for purifying and separating benzophenone. (n.d.). Google Patents.

- Solved Friedel Crafts Acylation For this assignment, the. (2021, March 27). Chegg.com.

- 4-Bromobenzophenone by Friedel-Craft Reaction. (n.d.). Scribd.

- The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. (n.d.). Journal of the Chemical Society C - RSC Publishing.

- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). Beilstein Journal of Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 3. brainly.in [brainly.in]

- 4. byjus.com [byjus.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. chemistryjournals.net [chemistryjournals.net]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chemijournal.com [chemijournal.com]

- 15. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Friedel-Crafts Acylation [www1.udel.edu]

- 19. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. routledge.com [routledge.com]

- 25. taylorfrancis.com [taylorfrancis.com]

- 26. books.google.cn [books.google.cn]

An In-Depth Technical Guide to 4-Fluoro-4'-nitrobenzophenone (CAS: 2195-47-3): Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 4-Fluoro-4'-nitrobenzophenone, a key intermediate in organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its synthesis and reactivity, offering field-proven insights into its practical applications. We will delve into its core physicochemical properties, robust synthetic protocols, characteristic reactivity, and its role as a versatile building block for complex molecular architectures.

Core Compound Profile and Significance

This compound, identified by CAS number 2195-47-3, is a diaryl ketone featuring two distinct and influential functional groups: a fluorine atom and a nitro group, positioned at the 4 and 4' positions, respectively.[1] This specific arrangement is not coincidental; it imbues the molecule with a unique reactivity profile that makes it a valuable precursor in various synthetic endeavors. The powerful electron-withdrawing nature of the para-nitro group significantly activates the para-fluorine atom for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily transformed into an amine, opening up further avenues for molecular elaboration.[2][3] This dual functionality makes it a cornerstone intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4]

Physicochemical Properties

A clear understanding of a compound's physical properties is the foundation of its effective use in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 2195-47-3 | [1][5][6] |

| Molecular Formula | C₁₃H₈FNO₃ | [1][7][8] |

| Molecular Weight | 245.21 g/mol | [1][7] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 83-86 °C | [9] |

| Boiling Point | 87-89 °C | |

| InChI Key | ICDAYOOBGHYICW-UHFFFAOYSA-N | [8] |

Synthesis: The Friedel-Crafts Acylation Approach

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation.[3][10] This cornerstone of organic chemistry provides a robust method for forming the central carbon-carbonyl-carbon bond of the benzophenone core.[10]

Mechanistic Rationale

The reaction proceeds via electrophilic aromatic substitution.[10][11] The causality is as follows:

-

Generation of the Electrophile: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used as a catalyst. It coordinates to the chlorine atom of the acylating agent (4-nitrobenzoyl chloride), abstracting it to form a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[10][12][13]

-

Electrophilic Attack: The π-electron system of the nucleophilic aromatic ring (fluorobenzene) attacks the acylium ion. This step temporarily disrupts the aromaticity of the fluorobenzene ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[10]

-

Rearomatization: The AlCl₄⁻ complex, formed in the first step, acts as a base to remove a proton from the carbon atom bearing the new acyl group. This restores the ring's aromaticity and regenerates the AlCl₃ catalyst, yielding the final this compound product.[10]

A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, which effectively prevents polysubstitution reactions.[10][13]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

Fluorobenzene

-

4-Nitrobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane, Ethyl Acetate (for chromatography)

Procedure:

-

Setup: Equip an oven-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet.

-

Initial Charge: Under a nitrogen atmosphere, charge the flask with anhydrous DCM and anhydrous AlCl₃ (1.1 equivalents). Cool the resulting slurry to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ slurry, maintaining the temperature at 0 °C.

-

Aromatic Addition: Add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[7]

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons will appear as complex multiplets in the range of δ 7.2-8.4 ppm. Protons on the fluorinated ring will show coupling to ¹⁹F. Protons ortho to the nitro group will be shifted furthest downfield.[14][15] |

| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 194-196 ppm. Aromatic carbons from δ 115-168 ppm. The carbon attached to fluorine will show a large ¹JC-F coupling constant. Carbons on the nitro-substituted ring will show distinct shifts due to the strong electron-withdrawing effect.[9][16] |

| IR (Infrared) | Strong C=O (ketone) stretch at ~1660 cm⁻¹. Strong asymmetric and symmetric NO₂ stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively. C-F stretch at ~1230 cm⁻¹. |

| Mass Spec (MS) | Molecular ion (M⁺) peak at m/z = 245.05. |

Note: Exact chemical shifts (δ) in NMR are solvent-dependent. Data is inferred from known substituent effects and data for similar structures.[17]

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the predictable reactivity of its two key functional groups.

A. Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom is an excellent leaving group in SNAr reactions, a characteristic greatly enhanced by the para-nitro group.[2][18][19]

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[2]

-

Addition: A nucleophile (e.g., an amine, alkoxide) attacks the carbon atom bearing the fluorine. This is the rate-determining step.[20]

-

Intermediate Formation: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization by the potent electron-withdrawing nitro group is the causal factor for the high reactivity of the substrate; it lowers the activation energy of the initial nucleophilic attack.[18][20]

-

Elimination: The fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[2]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

B. Reduction of the Nitro Group

The nitro group can be selectively reduced to a primary amine (NH₂), a transformation that dramatically alters the electronic properties of the ring and provides a new nucleophilic handle for further synthesis.[21] This conversion is fundamental in multi-step syntheses.

Common Methodologies:

-

Catalytic Hydrogenation: This is often the cleanest method, using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂). It is highly efficient but may also reduce other functional groups.[22][23]

-

Metal-Acid Reduction: A classic and robust method involves using an easily oxidized metal such as Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of an acid like HCl.[21][24] For instance, Tin(II) chloride (SnCl₂) is a mild and effective reagent for this transformation.[22][25]

This reduction converts the strongly electron-withdrawing -NO₂ group into a strongly electron-donating -NH₂ group, fundamentally changing the reactivity of that aromatic ring for subsequent reactions (e.g., electrophilic aromatic substitution).

Applications in Research and Drug Discovery

The dual reactivity of this compound makes it a "privileged" scaffold in medicinal chemistry and materials science.

-

Precursor to Bioactive Amines: The most common application involves a two-step sequence: first, an SNAr reaction to introduce a desired fragment, followed by the reduction of the nitro group. This strategy is used to build complex N-aryl amines, which are core components of many kinase inhibitors used in oncology.[4][26] The resulting 4-amino-4'-substituted benzophenone core is a known pharmacophore.[27][28][29] For example, 2-Amino-4'-fluorobenzophenone is an intermediate in the synthesis of Pitavastatin, a cholesterol-lowering medication.[28][30]

-

Building Block for Heterocycles: The amine generated from the nitro reduction can be used in condensation and cyclization reactions to construct various heterocyclic systems, which are prevalent in drug molecules.[31]

-

Polymer Science: The parent compound and its derivatives, such as 4,4'-difluorobenzophenone, are central starting materials for high-performance polymers like polyether ether ketones (PEEK) and polyether ketones (PEK), which are valued for their thermal stability and chemical resistance.[32]

Safety Information

This compound should be handled with appropriate laboratory precautions. It is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Always consult the full Safety Data Sheet (SDS) before use and handle within a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

- Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acyl

- This compound | 2195-47-3. Sigma-Aldrich.

- Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Medi

- This compound synthesis. Chemicalbook.

- 2195-47-3 Cas No. | this compound. Apollo Scientific.

- Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Arom

- This compound | 2195-47-3. ChemicalBook.

- This compound [CAS: 2195-47-3]. Ivy Fine Chemicals.

- Buy this compound | 2195-47-3. Smolecule.

- Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins.

- Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson.

- Friedel Crafts Acylation And Alkyl

- Friedel-Crafts Acyl

- Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange.

- This compound (C13H8FNO3). PubChemLite.

- This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.

- Synthesizing method of 2-amino-4'-fluoro-benzophenone.

- Nitro Reduction - Common Conditions. Organic Chemistry Portal.

- 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum. ChemicalBook.

- organic chemistry reaction #13 - reduction of nitro group to amine. YouTube.

- Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermedi

- Cas 3800-06-4,2-Amino-4'-fluorobenzophenone. LookChem.

- [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone].

- Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.

- Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery. Benchchem.

- Process for Preparing 4,4' Difluorobenzophenone.

- Synthesis of 4-Amino-4'-chloro-benzophenone. PrepChem.com.

- Preparation method of 2-amino-4' -fluoro-benzophenone.

- Chem 117 Reference Spectra Spring 2011. University of California, Riverside.

- 4-Fluoro-4'-hydroxybenzophenone(25913-05-7) 1H NMR spectrum. ChemicalBook.

- 4-Nitrobenzophenone(1144-74-7) 13C NMR spectrum. ChemicalBook.

- Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. PubMed Central.

Sources

- 1. This compound | 2195-47-3 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy this compound | 2195-47-3 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2195-47-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. ivychem.com [ivychem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. PubChemLite - this compound (C13H8FNO3) [pubchemlite.lcsb.uni.lu]

- 9. spectrabase.com [spectrabase.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 12. byjus.com [byjus.com]

- 13. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 14. 4-Fluoronitrobenzene(350-46-9) 1H NMR [m.chemicalbook.com]

- 15. 4-Fluoro-4'-hydroxybenzophenone(25913-05-7) 1H NMR [m.chemicalbook.com]

- 16. 4-Nitrobenzophenone(1144-74-7) 13C NMR [m.chemicalbook.com]

- 17. ekwan.github.io [ekwan.github.io]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. youtube.com [youtube.com]

- 25. prepchem.com [prepchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone - Google Patents [patents.google.com]

- 28. Cas 3800-06-4,2-Amino-4'-fluorobenzophenone | lookchem [lookchem.com]

- 29. researchgate.net [researchgate.net]

- 30. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone - Google Patents [patents.google.com]

- 31. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to (4-fluorophenyl)(4-nitrophenyl)methanone: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-fluorophenyl)(4-nitrophenyl)methanone, also known by its common name 4-fluoro-4'-nitrobenzophenone, is a key chemical intermediate with significant applications in the field of medicinal chemistry. Its unique structural features, comprising a fluorinated phenyl ring and a nitrated phenyl ring linked by a ketone, make it a versatile building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis and purification protocols, in-depth spectroscopic characterization, and its critical role as a precursor in the development of targeted therapeutics, particularly p38 MAPK inhibitors.

Introduction: The Strategic Importance of (4-fluorophenyl)(4-nitrophenyl)methanone

(4-fluorophenyl)(4-nitrophenyl)methanone (C₁₃H₈FNO₃, Molar Mass: 245.21 g/mol ) is a diaryl ketone that serves as a pivotal intermediate in organic synthesis. The presence of three distinct functional moieties—the ketone, the fluorine atom, and the nitro group—offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the aromatic rings, making this compound a valuable synthon for introducing these pharmacophoric features into larger molecules.

In the realm of drug discovery, fluorine-containing compounds are of particular interest due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. The nitro group, on the other hand, is a versatile functional group that can be readily reduced to an amine, providing a key handle for further molecular elaboration. This strategic combination of functionalities positions (4-fluorophenyl)(4-nitrophenyl)methanone as a high-value starting material for the synthesis of biologically active compounds.

Table 1: Physicochemical Properties of (4-fluorophenyl)(4-nitrophenyl)methanone

| Property | Value | Source |

| IUPAC Name | (4-fluorophenyl)(4-nitrophenyl)methanone | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 2195-47-3 | [1] |

| Molecular Formula | C₁₃H₈FNO₃ | [1] |

| Molecular Weight | 245.21 g/mol | [1] |

| Physical Form | Solid | |

| Storage | Sealed in dry, room temperature |

Synthesis of (4-fluorophenyl)(4-nitrophenyl)methanone

The synthesis of (4-fluorophenyl)(4-nitrophenyl)methanone can be achieved through several synthetic routes. The most common and industrially scalable method is the Friedel-Crafts acylation. An alternative modern approach involves a Suzuki coupling reaction.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation reaction is a cornerstone of aromatic chemistry, allowing for the introduction of an acyl group onto an aromatic ring. In the synthesis of (4-fluorophenyl)(4-nitrophenyl)methanone, fluorobenzene is acylated with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2]

The reaction proceeds via the formation of a highly electrophilic acylium ion from the 4-nitrobenzoyl chloride and the Lewis acid. This acylium ion then undergoes electrophilic aromatic substitution with fluorobenzene, primarily at the para position due to the ortho,para-directing effect of the fluorine atom and for steric reasons.

Sources

Key precursors in the synthesis of 4-Fluoro-4'-nitrobenzophenone

An In-Depth Technical Guide to the Key Precursors in the Synthesis of 4-Fluoro-4'-nitrobenzophenone

Abstract

This compound (FNBP) is a pivotal intermediate in the synthesis of various pharmaceuticals and advanced materials. Its molecular architecture, featuring a fluorinated phenyl ring and a nitrated phenyl ring bridged by a ketone, offers multiple sites for further chemical modification. The successful and efficient synthesis of FNBP is critically dependent on the strategic selection of precursors and the corresponding synthetic route. This technical guide provides an in-depth analysis of the three primary synthetic pathways to FNBP: the classical Friedel-Crafts acylation, the modern Suzuki-Miyaura cross-coupling, and the direct electrophilic nitration of a benzophenone scaffold. For each route, we will dissect the mechanistic rationale, analyze the role of key precursors, present detailed experimental protocols, and summarize critical reaction parameters. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights to guide the selection of the most appropriate synthetic strategy based on scalability, efficiency, and laboratory capabilities.

Part 1: The Friedel-Crafts Acylation Route: A Classic and Scalable Approach

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, remains a dominant method for synthesizing aryl ketones due to its use of readily available and cost-effective precursors. The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.

Mechanistic Rationale and Strategic Precursor Selection

The synthesis of an unsymmetrical diaryl ketone like FNBP via Friedel-Crafts acylation presents two theoretical pathways:

-

Acylation of nitrobenzene with 4-fluorobenzoyl chloride.

-

Acylation of fluorobenzene with 4-nitrobenzoyl chloride.

Causality dictates the choice between these pathways. The nitro group (-NO₂) is a powerful deactivating group, withdrawing electron density from the aromatic ring through resonance and inductive effects. This deactivation renders the nitrobenzene ring strongly nucleophilic, making it highly unreactive towards electrophilic attack by the acylium ion.[1][2][3] Consequently, Friedel-Crafts reactions typically fail when using strongly deactivated substrates like nitrobenzene.[3]

Conversely, the fluorine atom on fluorobenzene is a weakly deactivating, yet ortho-, para-directing group. While it is deactivating via induction, its lone pairs can participate in resonance, which is sufficient for the molecule to undergo acylation. Therefore, the only viable Friedel-Crafts pathway is the acylation of fluorobenzene with 4-nitrobenzoyl chloride.

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated by the interaction of the acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5] This electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring to form the target ketone.

Key Precursor Analysis

-

Fluorobenzene : This serves as the nucleophilic aromatic substrate. It is a readily available and relatively inexpensive starting material.[6] While deactivated compared to benzene, it is sufficiently reactive for this transformation.

-

4-Nitrobenzoyl Chloride : This precursor acts as the electrophilic acylating agent. It can be prepared from 4-nitrobenzoic acid by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The electron-withdrawing nitro group on this precursor does not impede the reaction, as it is not on the ring undergoing substitution.[1]

-

Aluminum Chloride (AlCl₃) : This is the quintessential Lewis acid catalyst for Friedel-Crafts reactions.[4] It coordinates with the chlorine atom of the acyl chloride, facilitating its departure and the formation of the reactive acylium ion. A stoichiometric amount of AlCl₃ is often required because it complexes with the product ketone, preventing it from acting as a catalyst for subsequent reactions.[4]

Workflow and Protocol

The general workflow involves the initial formation of the acylium ion complex, followed by the addition of the aromatic substrate and subsequent workup to liberate the product.

Caption: Workflow for Friedel-Crafts Acylation Synthesis of FNBP.

Experimental Protocol: Friedel-Crafts Acylation [1]

-